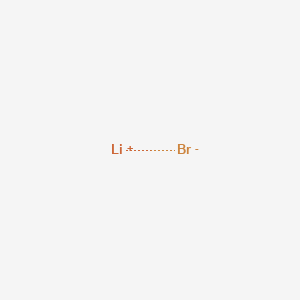
Bromuro de litio
Descripción general
Descripción
Lithium bromide is a chemical compound composed of lithium and bromine. It is known for its extreme hygroscopic nature, meaning it readily absorbs moisture from the air. This property makes lithium bromide particularly useful as a desiccant in air conditioning systems. The compound appears as a white, crystalline solid and is highly soluble in water, methanol, ethanol, and other organic solvents .
Aplicaciones Científicas De Investigación
Lithium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the deprotonation and dehydration of organic compounds.
Biology and Medicine: Historically, lithium bromide was used as a sedative. its use in medicine has declined due to the availability of safer alternatives.
Industry: Lithium bromide is extensively used in absorption refrigeration systems as a desiccant. .
Mecanismo De Acción
Target of Action
Lithium bromide, like other lithium salts, primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . Lithium also exerts its effects by competing for macromolecular sites that are relatively specific for other cations, most especially for sodium and magnesium .
Mode of Action
Lithium bromide acts by inhibiting enzymes such as GSK3B . It also modulates neurotransmitter receptor-mediated processes and modifies the production and turnover of certain neurotransmitters, particularly dopamine, glutamate, and GABA . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium bromide affects several biochemical pathways. It inhibits the myoinositol (MI) pathway, which is responsible for maintaining signal efficiency by the production of two postsynaptic second messenger system pathways on Inositol triphosphate (IP3) and Diaglycerol (DAG), both of which ultimately modulate neurotransmission and regulate gene transcription . Lithium also has a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium clearance could be predicted from renal function and body size of patients . It has an extremely narrow therapeutic window, which makes therapeutic drug monitoring necessary .
Result of Action
The molecular and cellular effects of lithium bromide’s action are manifold. It reduces excitatory neurotransmission in the brain, enhances inhibitory neurotransmission, and modulates the production and turnover of certain neurotransmitters . These actions can lead to neuroprotection and are thought to underpin its clinical effectiveness as a mood stabilizer in the treatment of bipolar disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lithium bromide. Its extreme hygroscopic character makes it useful as a desiccant in certain air conditioning systems . Heat is quickly generated when lithium bromide is dissolved into water because it has a negative enthalpy of solution . Therefore, the environment in which lithium bromide is used or stored can significantly impact its stability and effectiveness.
Métodos De Preparación
Lithium bromide can be synthesized through several methods:
Reaction of Lithium Carbonate with Hydrobromic Acid: [ \text{Li}_2\text{CO}_3 + 2\text{HBr} \rightarrow 2\text{LiBr} + \text{H}_2\text{CO}_3 ]
Reaction of Lithium Hydroxide with Hydrobromic Acid: [ \text{LiOH} + \text{HBr} \rightarrow \text{LiBr} + \text{H}_2\text{O} ] These reactions are typically carried out in aqueous solutions and result in the formation of lithium bromide along with water or carbonic acid.
Análisis De Reacciones Químicas
Lithium bromide undergoes various chemical reactions:
Oxidation and Reduction: Lithium bromide can participate in redox reactions, although it is more commonly involved in substitution reactions.
Substitution Reactions: For example, lithium bromide reacts with chlorine to form lithium chloride and bromine[ \text{Cl}_2 + 2\text{LiBr} \rightarrow \text{Br}_2 + 2\text{LiCl} ]
Reaction with Silver Nitrate: This reaction produces lithium nitrate and silver bromide[ \text{LiBr} + \text{AgNO}_3 \rightarrow \text{LiNO}_3 + \text{AgBr} ] These reactions are typically carried out under standard laboratory conditions.
Comparación Con Compuestos Similares
Lithium bromide can be compared with other lithium halides such as lithium chloride, lithium fluoride, and lithium iodide:
Lithium Chloride: Similar hygroscopic properties but used more commonly in the treatment of bipolar disorder.
Lithium Fluoride: Less hygroscopic and used in specialized applications such as optics.
Propiedades
IUPAC Name |
lithium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BrH.Li/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXOYNBUYSYVKV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiBr, BrLi | |
| Record name | lithium bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892222 | |
| Record name | Lithium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid, Highly deliquescent white solid; [Merck Index] White powder, crystals, or beads; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Lithium bromide (LiBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14716 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7550-35-8 | |
| Record name | Lithium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7550-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007550358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium bromide (LiBr) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.582 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LITHIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864G646I84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Cyanomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125080.png)
![2-[3-(Bromomethyl)-5-methylphenyl]-2-methylpropanenitrile](/img/structure/B125084.png)





![N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B125098.png)





